REACTION_CXSMILES
|
[CH:1]1([C:4]#[C:5][NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:3]C1.[CH3:13]N(C)C=O>[Cu]I>[CH:4]1([C:5]2[NH:6][C:7]3[C:8]([CH:13]=2)=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:1][CH2:3]1
|
Name
|
2-cyclopropylethynylphenylamine
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
copper(I) iodide
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is taken up in a mixture of 200 ml of water and 100 ml of dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified on a 50 g column of 20-45 μm silica, elution
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1NC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |